

# Spectroscopic Characterization of 1-[Chloro(phenyl)acetyl]piperidine: A Technical Guide

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## Compound of Interest

Compound Name: 1-[Chloro(phenyl)acetyl]piperidine

CAS No.: 18504-70-6

Cat. No.: B102386

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## Introduction & Synthetic Context

**1-[Chloro(phenyl)acetyl]piperidine** (CAS: Representative Analogues / IUPAC: 2-chloro-2-phenyl-1-(piperidin-1-yl)ethanone) functions as a versatile

-haloamide intermediate. Its reactivity is driven by the electrophilic

-carbon, making it a prime substrate for nucleophilic substitution reactions with amines to generate

-aminoamides, a scaffold common in bioactive compounds.

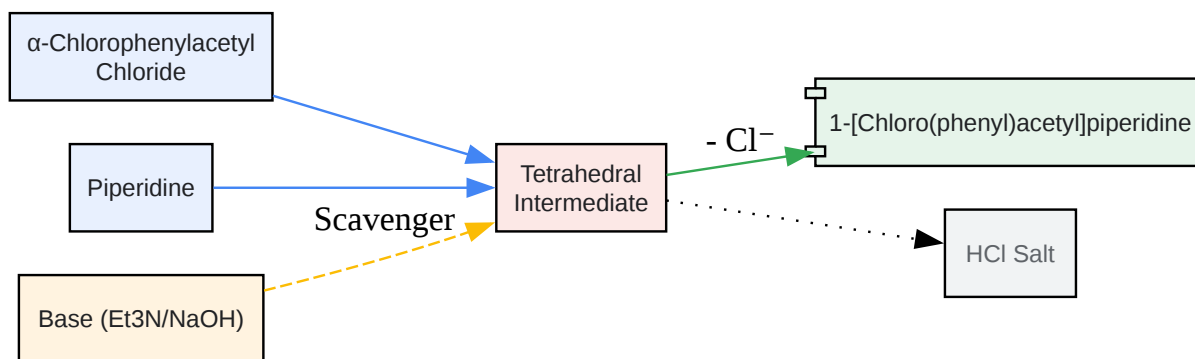
From a spectroscopic standpoint, this molecule presents a distinct "fingerprint" combining the features of a tertiary amide, a benzylic chloride, and a piperidine ring. The restricted rotation around the amide bond and the chirality at the

-position introduce specific NMR complexities (diastereotopicity) that are critical for purity assessment.

## Synthesis Workflow

The compound is typically synthesized via the acylation of piperidine with

$\alpha$ -chlorophenylacetyl chloride under basic conditions (Schotten-Baumann conditions).



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Figure 1: Synthetic pathway for the formation of the target

-haloamide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for this compound is characterized by the desymmetrization of the piperidine ring due to the chiral center (

-CH) and the partial double bond character of the amide (C-N).

### H NMR (Proton) Analysis

The most diagnostic signal is the methine proton attached to the chlorine and phenyl ring.

- -Methine (  $\sim$ 5.4 - 5.6 ppm): Appears as a sharp singlet. The electronegativity of both the Chlorine atom and the Carbonyl group significantly deshields this proton, shifting it downfield compared to a standard benzyl proton.
- Aromatic Region (

7.3 - 7.5 ppm): A multiplet integrating to 5 protons.[1] The mono-substituted phenyl ring typically shows overlapping signals for ortho, meta, and para protons in this environment.

- Piperidine Ring (Equatorial/Axial Split):

- -N-CH

(

3.3 - 3.7 ppm): Due to restricted rotation of the amide bond, the piperidine protons cis and trans to the carbonyl oxygen are magnetically non-equivalent. This often results in two broad multiplets or distinct regions of integration (2H each).

- -CH

(

1.4 - 1.7 ppm): A cluster of multiplets representing the remaining 6 protons of the piperidine ring.

## C NMR (Carbon) Analysis[1]

- Carbonyl (C=O): ~166-168 ppm. Characteristic of a tertiary amide.

- -Carbon (C-Cl): ~56-58 ppm. Significant deshielding due to Cl and C=O.

- Aromatic Carbons:

- Ipsi: ~136 ppm.

- CH signals: 128-130 ppm.

- Piperidine Carbons: The

-carbons (N-C) often appear as two distinct peaks (~43 ppm and ~47 ppm) due to the amide rotamers and the chiral influence of the side chain.

## Summary Table: Representative NMR Data (CDCl )

Nucleus	Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment
H	7.30 – 7.50	Multiplet	5H	Aromatic (Ph-H)
5.55	Singlet	1H	-CH (C)	
3.30 – 3.70	Broad Mult.	4H	Piperidine -CH	
1.40 – 1.70	Multiplet	6H	Piperidine -CH	
C	166.5	Singlet	C	C=O (Amide)
136.2	Singlet	C	Aromatic C-ipso	
128.5 – 129.5	Signals	CH	Aromatic C- 2,3,4,5,6	
57.8	Singlet	CH	-CH (C)	
47.2, 43.5	Singlets	CH	Piperidine N-C (Rotamers)	
24.5 – 26.5	Signals	CH	Piperidine C- 3,4,5	

## Infrared (IR) Spectroscopy

The IR spectrum confirms the functional group transformation from acid chloride to amide.

- Amide I Band (1640–1660 cm

): The strongest diagnostic peak. As a tertiary amide, this C=O stretch appears at a slightly lower frequency than esters but is very intense.

- C-Cl Stretch (600–800 cm

): A distinct band in the fingerprint region, though often obscured by aromatic out-of-plane bending.

- Absence of N-H / O-H: Crucial for confirming the purity (absence of unreacted piperidine or hydrolyzed acid).

## Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular formula and the presence of chlorine.

## Isotopic Pattern

The presence of a single Chlorine atom (

Cl and

Cl) creates a characteristic M : M+2 ratio of approximately 3:1.

- Molecular Ion (

): m/z 237 (for

Cl) and 239 (for

Cl).

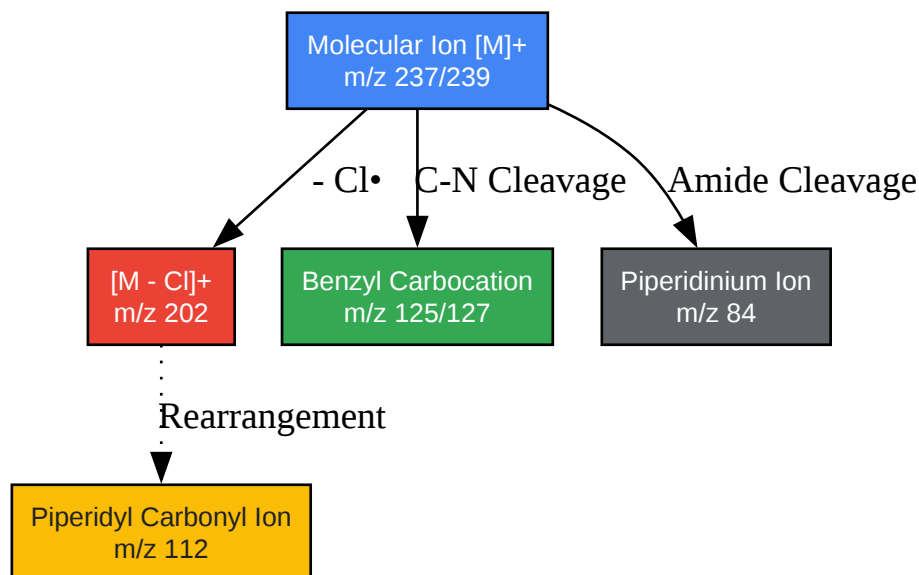
## Fragmentation Pathway

Electron Impact (EI) ionization typically yields the following fragments:

- -Cleavage: Loss of the Chlorine atom to form a stabilized cation or loss of the piperidine radical.
- McLafferty-like rearrangements: Unlikely due to the lack of

-hydrogens on the phenyl side, but amide bond cleavage is common.

- Base Peak: Often the piperidinium ion ( $m/z$  84) or the benzyl-cation derived fragment.



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Figure 2: Proposed fragmentation logic for **1-[Chloro(phenyl)acetyl]piperidine**.

## References

- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Spectroscopic Data Sources (Analogues): Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shifts of -chloro carbonyls). SDBS (Spectral Database for Organic Compounds), AIST. (General reference for piperidine amide shifts).
- Related Synthesis Patents: WO2004048335A2: Describes the reaction of -chlorophenylacetyl chloride with amines, establishing the synthetic validity of the intermediate. US Patent 5942387: Lists -chlorophenylacetyl chloride as a library reagent for amide synthesis.

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## Sources

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